molecular formula C9H5Cl2FO3S B3365477 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride CAS No. 1235440-07-9

8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride

Cat. No.: B3365477
CAS No.: 1235440-07-9
M. Wt: 283.10
InChI Key: KBTCXSNMKJPBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Chromene Nucleus as a Privileged Structure in Chemical Biology

The chromene, or benzopyran, scaffold is a heterocyclic system consisting of a benzene (B151609) ring fused to a pyran ring. researchgate.net This core structure is found in a multitude of natural products, including alkaloids, flavonoids, and tocopherols, and is recognized for its broad spectrum of pharmacological activities. researchgate.neteurekaselect.comnih.gov The inherent bioactivity and relatively low toxicity of many chromene derivatives have established them as privileged structures in drug discovery. researchgate.neteurekaselect.com Compounds containing the chromene nucleus have demonstrated a wide array of biological effects, as detailed in the table below. researchgate.neteurekaselect.com

Biological Activity
Anticancer / Antitumor
Antimicrobial / Antifungal
Antiviral (including Anti-HIV)
Anti-inflammatory
Antioxidant
Anticoagulant
Anticonvulsant

This table summarizes some of the many biological activities associated with the chromene scaffold, highlighting its importance in medicinal chemistry.

Chromenes exist as different isomers, with 2H-chromenes and 4H-chromenes being of significant interest. The 2H-chromene framework is a vital component of numerous natural and synthetic compounds and is considered an essential building block for the development of new therapeutic agents. researchgate.netresearchgate.netresearchgate.net These structures are not only present in pharmaceuticals and biologically relevant molecules but are also utilized in materials science. rsc.org The synthesis of 2H-chromene derivatives is a subject of ongoing research, with various methods developed to construct this valuable heterocyclic system. rsc.orgresearchgate.net Their diverse pharmacological profiles, which include anticancer, antimicrobial, and anticonvulsant activities, underscore their importance in medicinal chemistry. nih.govnih.gov

The introduction of halogen atoms—such as chlorine and fluorine—into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity. researchgate.net Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. sioc-journal.cn In the context of chromenes, adding electron-withdrawing groups like halogens can alter the electronic nature of the ring system, thereby influencing its reactivity and interactions with enzymes or receptors. nih.gov Halogen atoms can participate in "halogen bonding," a type of non-covalent interaction that can contribute to the binding of a ligand to a protein, sometimes proving crucial for molecular recognition and selectivity. nih.gov The presence of both a chloro and a fluoro group on the 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride molecule is therefore expected to significantly impact its properties compared to an unhalogenated parent chromene.

Importance of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (RSO₂Cl) are a highly important class of organic compounds, serving as key intermediates in a vast range of chemical transformations. magtech.com.cnenamine.net Their utility stems from the high reactivity of the sulfonyl chloride functional group, which allows for the facile introduction of the sulfonyl (SO₂) moiety into other molecules. fiveable.me This functional group is a component of numerous pharmaceuticals, agrochemicals, dyes, and pigments. nbinno.comquora.comnih.gov

The sulfonyl chloride group is a powerful electrophile. The sulfur atom is electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to attack by nucleophiles. fiveable.me The chlorine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions. fiveable.me Sulfonyl chlorides readily react with a variety of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. molport.comwikipedia.org

NucleophileProduct
Primary/Secondary Amine (R-NH₂ / R₂NH)Sulfonamide (R-SO₂-NHR / R-SO₂-NR₂)
Alcohol (R-OH)Sulfonate Ester (R-SO₂-OR)
Water (H₂O)Sulfonic Acid (R-SO₃H)

This table illustrates the primary reactions of sulfonyl chlorides with common nucleophiles, forming the basis of their synthetic utility.

The predictable and efficient reactivity of sulfonyl halides makes them indispensable tools in synthesis. nbinno.com In medicinal chemistry, the formation of sulfonamides is one of the most common applications. nih.gov The sulfonamide functional group is present in a wide range of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants. nih.govrsc.org By reacting a sulfonyl chloride with various amines, chemists can generate large libraries of candidate compounds for drug screening. enamine.net Beyond sulfonamide formation, sulfonyl chlorides are precursors to other important functional groups like sulfonate esters and sulfones. nih.govacs.org They are also used as protecting groups in multi-step syntheses. fiveable.me

Research Rationale for Investigating this compound

The rationale for synthesizing and investigating this compound is rooted in the strategic combination of a biologically relevant, halogenated scaffold with a versatile reactive group. The core of the molecule is a 2H-chromene, a privileged structure known for a wide spectrum of biological activities. researchgate.netnih.gov The incorporation of two different halogen atoms, chlorine and fluorine, at the 8- and 6-positions, respectively, is a deliberate design choice intended to modulate the molecule's electronic properties, lipophilicity, and potential for specific biological interactions, such as halogen bonding. nih.gov

The key to its utility as a research tool lies in the sulfonyl chloride group at the 3-position. This highly reactive functional group acts as a synthetic "handle," allowing for the straightforward covalent attachment of a wide variety of other chemical moieties through reactions with nucleophiles like amines and alcohols. molport.com

Therefore, this compound is not typically an end-product but rather a highly valuable intermediate or building block. smolecule.com Its investigation is driven by its potential for:

Drug Discovery: Serving as a starting point for the synthesis of libraries of novel sulfonamide and sulfonate ester derivatives. These new compounds, bearing the di-halogenated chromene core, can be screened for activity against various therapeutic targets, such as those involved in cancer or inflammation. smolecule.com

Structure-Activity Relationship (SAR) Studies: Enabling systematic modifications to explore how different groups attached to the sulfonyl moiety influence the biological activity of the chromene scaffold.

Development of Chemical Probes: Creating specialized molecules for studying biological systems, where the chromene portion might provide a fluorescent signal or specific binding, and the sulfonamide linkage connects it to other functional units.

In essence, the compound represents a sophisticated molecular scaffold designed to expedite the discovery and optimization of new biologically active molecules.

Chemical Space and Structural Uniqueness

The chemical space occupied by this compound is defined by the interplay of its constituent parts. The rigid, bicyclic chromene core provides a defined three-dimensional structure, while the halogen substituents and the sulfonyl chloride group introduce specific electronic and steric features.

Structural Features of this compound:

FeatureDescriptionPotential Impact
2H-Chromene Core A bicyclic heterocyclic system with a dihydropyran ring fused to a benzene ring.Provides a rigid scaffold, influencing the spatial orientation of substituents.
8-Chloro Substituent An electron-withdrawing chlorine atom on the aromatic ring.Modifies the electronic properties of the aromatic system and can influence intermolecular interactions.
6-Fluoro Substituent An electron-withdrawing fluorine atom on the aromatic ring.Further modulates the electronic character of the benzene ring and can enhance metabolic stability and binding affinity in biological systems.
3-Sulfonyl Chloride Group A highly reactive electrophilic functional group on the dihydropyran ring.Serves as a key handle for a wide range of synthetic transformations.

Potential for Advanced Synthetic Transformations

The primary locus of reactivity in this compound is the sulfonyl chloride group. This functional group is a versatile precursor for a multitude of advanced synthetic transformations.

Potential Reactions of the Sulfonyl Chloride Group:

Reaction TypeNucleophileProductSignificance
Sulfonamide Formation Primary or Secondary AminesSulfonamidesA cornerstone reaction for the synthesis of a vast number of biologically active compounds.
Sulfonate Ester Formation Alcohols or PhenolsSulfonate EstersUseful intermediates in organic synthesis and can also exhibit biological activity.
Friedel-Crafts Sulfonylation Aromatic CompoundsSulfonesA method for forming carbon-sulfur bonds and accessing diaryl sulfone derivatives.
Reduction Reducing AgentsSulfinic Acids or ThiolsProvides access to other sulfur-containing functional groups.
Suzuki Coupling Boronic AcidsSulfonesA modern cross-coupling method for the formation of carbon-sulfur bonds.

The electron-withdrawing nature of the chloro and fluoro substituents on the chromene ring may influence the electrophilicity of the sulfonyl chloride group, potentially modulating its reactivity in these transformations. Furthermore, the chromene scaffold itself can undergo various reactions, although these are generally less facile than those involving the sulfonyl chloride.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2FO3S/c10-8-3-6(12)1-5-2-7(16(11,13)14)4-15-9(5)8/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTCXSNMKJPBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)F)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-07-9
Record name 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies for 8 Chloro 6 Fluoro 2h Chromene 3 Sulfonyl Chloride and Analogues

Precursor Synthesis and Halogenation Approaches

The synthesis of the target compound begins with the construction of a correctly substituted chromene ring. This involves forming the heterocyclic system and ensuring the chlorine and fluorine atoms are positioned at the C8 and C6 carbons, respectively.

Chromene Ring Formation Strategies

The 2H-chromene scaffold is a prevalent motif in biologically active compounds, and numerous synthetic methods have been developed for its construction. nih.govnih.gov These strategies can be broadly categorized into metal-catalyzed, organocatalyzed, and other classical reactions. msu.edunih.gov

A common and versatile approach involves the reaction of a substituted salicylaldehyde (B1680747) with a suitable three-carbon component. psu.edu For instance, tandem reactions of salicylic (B10762653) aldehydes with α,β-unsaturated compounds provide straightforward access to the chromene core. psu.edu Other notable methods include:

Intramolecular Cyclization: Wittig intermediates and the Claisen rearrangement of propargyl phenol (B47542) ethers are effective methods for ring closure. nih.gov

Metal-Catalyzed Cycloisomerization: Gold, palladium, and iron catalysts are frequently used to promote the cyclization of aryl propargyl ethers or similar precursors. msu.edubenthamdirect.com Gold catalysis, in particular, is efficient for the cycloisomerization of aryl propargyl ethers to yield 2H-chromenes. msu.edu

Multicomponent Reactions: One-pot reactions involving a phenol, an aldehyde, and an alkyne, often catalyzed by metals like gallium, provide a convergent route to complex chromenes. benthamdirect.com

Organocatalytic Approaches: Simple organic molecules can catalyze the formation of the chromene ring, offering a metal-free alternative. mdpi.comnih.gov

The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Selected Catalytic Strategies for 2H-Chromene Synthesis

Catalyst Type Example Catalyst Precursors Key Feature
Transition Metal Ph₃PAuNTf₂ Aryl propargyl ethers High efficiency, versatile for various functional groups. msu.edu
Transition Metal FeCl₃ Alkynyl ethers of salicylaldehyde Promotes intramolecular alkyne-carbonyl metathesis. msu.edu
Lewis Acid GaCl₃ 2-naphthol, benzaldehyde, phenylacetylene Facilitates three-component coupling reactions. benthamdirect.com
Organocatalyst Simple anilines Naphthols, cinnamaldehydes Generates ortho-quinone methide intermediates in a cascade reaction. mdpi.com

| Microwave-Assisted | None (catalyst-free) | β-amino acrylates, salicylaldehydes | Rapid, ecofriendly, and results in high yields. frontiersin.org |

Introduction of Halogen Substituents (Chlorine and Fluorine) at Specific Positions

Achieving the specific 8-chloro-6-fluoro substitution pattern requires a regioselective halogenation strategy. thieme.de Halogenation reactions are fundamental in organic synthesis for modifying the electronic and biological properties of molecules. mt.commt.com In the context of 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride, the halogens are typically introduced onto the phenolic precursor before the chromene ring is formed.

The synthesis would likely start from a phenol that is first fluorinated and then chlorinated. For example, starting with 2-fluorophenol, electrophilic chlorination can be directed to the para position relative to the hydroxyl group. Subsequent formylation via reactions like the Vilsmeier-Haack or Duff reaction would yield the required 3-chloro-5-fluorosalicylaldehyde precursor. The presence of the hydroxyl group as a strong ortho-, para-director and the fluorine atom as a deactivating but ortho-, para-directing group guides the regioselectivity of these electrophilic substitution reactions. The introduction of chlorine has been shown to significantly improve the biological activity in many pharmaceutical compounds. nih.gov

Sulfonylation Reactions for 2H-Chromene-3-sulfonyl Chloride Formation

With the 8-chloro-6-fluoro-2H-chromene core constructed, the final key step is the introduction of the sulfonyl chloride group at the C3 position of the pyran ring.

Direct Chlorosulfonation Techniques

The introduction of a sulfonyl chloride group onto an alkene, such as the double bond in the 2H-chromene ring, is typically achieved through chlorosulfonation. This reaction involves treating the substrate with a sulfonating agent like chlorosulfonic acid (ClSO₃H). smolecule.com

For the 8-chloro-6-fluoro-2H-chromene intermediate, the reaction would proceed by adding chlorosulfonic acid under controlled, typically low-temperature, conditions. The electrophilic nature of the sulfur atom in chlorosulfonic acid allows it to attack the electron-rich double bond at the C3-C4 position of the chromene. This direct approach is a common industrial method for producing sulfonyl chlorides. organic-chemistry.org Alternative methods for synthesizing sulfonyl chlorides often involve the oxidation of corresponding thiols or disulfides in the presence of a chlorine source, such as using hydrogen peroxide and a chloride source. organic-chemistry.orgrsc.org

Mechanistic Considerations in Sulfonyl Chloride Formation

The reaction of a sulfonyl chloride with an alkene is a well-studied area of organic chemistry. magtech.com.cn The formation of the C-S bond at the C3 position of the 2H-chromene ring is believed to proceed via an electrophilic addition mechanism.

The proposed mechanism involves the following steps:

Electrophilic Attack: The π-electrons of the C3-C4 double bond in the 2H-chromene attack the electrophilic sulfur atom of chlorosulfonic acid. This forms a carbocation intermediate, likely at the more stable C4 position, which is benzylic and adjacent to the ring oxygen.

Chloride Ion Addition: A chloride ion (Cl⁻), either from the reaction medium or from the sulfonylating reagent itself, then attacks the carbocation.

Elimination: A subsequent elimination step, often facilitated by a base or thermal conditions, removes a proton and the chloride to re-form a double bond and yield the final sulfonyl chloride product.

In some cases, radical pathways can also be involved in the addition of sulfonyl groups to alkenes, particularly under photoredox catalysis conditions, though an ionic pathway is more conventional for direct chlorosulfonation. researchgate.net The mechanism of hydrolysis for alkanesulfonyl chlorides often proceeds through the formation of a sulfene (B1252967) intermediate (R₂C=SO₂). iupac.org

Advanced Synthetic Routes and Catalytic Approaches

Modern synthetic chemistry emphasizes the use of catalytic and environmentally friendly methods. nih.gov The synthesis of the 8-chloro-6-fluoro-2H-chromene backbone can benefit significantly from these advancements. researchgate.netbenthamdirect.com

Catalytic approaches offer several advantages over stoichiometric methods, including milder reaction conditions, higher atom economy, and the potential for enantioselective synthesis. msu.edu

Gold and Platinum Catalysis: These metals are particularly effective in catalyzing the cycloisomerization of alkyne-containing precursors to form the chromene ring, often with high regioselectivity. msu.edubenthamdirect.com

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a key area of green chemistry. nih.gov These catalysts can promote cascade reactions that efficiently build the chromene core from simple starting materials. mdpi.comnih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields by providing efficient energy transfer. frontiersin.orgnih.gov

These advanced strategies are primarily focused on the efficient construction of the core heterocyclic structure, which can then be subjected to the necessary halogenation and sulfonylation steps to yield the final target compound.

One-Pot Multicomponent Reactions in Chromene Synthesis

One-pot multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, offering efficiency by combining several operational steps without isolating intermediates. nih.gov This approach saves time, energy, and resources while enabling the construction of complex molecules from simple precursors. nih.govtandfonline.com In the context of chromene synthesis, MCRs often involve the condensation of aldehydes, activated methylene (B1212753) compounds, and a phenol or naphthol derivative. mdpi.comlew.ro

A notable example relevant to the synthesis of chromene sulfonyl analogues is the one-pot, three-component synthesis of indolyl-4H-chromene-3-sulfonyl fluorides. acs.org This methodology involves the reaction of salicylaldehydes, 2-alkynyl-sulfonyl fluorides, and indoles. The process proceeds efficiently at room temperature, demonstrating the power of MCRs to construct complex heterocyclic systems bearing a sulfonyl halide group in a single synthetic operation. acs.org While this example yields a sulfonyl fluoride (B91410), the strategy is highly relevant for the synthesis of sulfonyl chloride analogues.

The reaction conditions and substrate scope have been explored, showing that various substituted salicylaldehydes and indoles can be used to generate a library of chromene derivatives. For instance, the reaction of a substituted salicylaldehyde with prop-2-yn-1-sulfonyl fluoride and an indole (B1671886) derivative in the presence of a base and an acid promoter leads to the desired product in good yields. acs.org

Table 1: Examples of One-Pot Synthesis of Chromene-3-sulfonyl Fluoride Analogues

This table is based on data for the synthesis of indolyl-4H-chromene-3-sulfonyl fluoride derivatives, which serve as analogues to the target compound.

Salicylaldehyde Derivative Indole Derivative Product Yield
Salicylaldehyde Indole 4-(1H-Indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride 72%
5-Chlorosalicylaldehyde Indole 6-Chloro-4-(1H-indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride 77%
5-Methylsalicylaldehyde Indole 4-(1H-Indol-3-yl)-2,6-dimethyl-4H-chromene-3-sulfonyl fluoride 81%
Salicylaldehyde 5-Methoxyindole 4-(5-Methoxy-1H-indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride 85%

Data sourced from a study on one-pot synthesis of related analogues. acs.org

Transition Metal-Catalyzed Methods relevant to Chromene and Sulfonyl Chemistry

Transition metal catalysis is indispensable in modern organic synthesis for its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com In the synthesis of complex chromenes, palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, Stille, and Sonogashira reactions are frequently employed to modify the chromene scaffold. researchgate.net These methods allow for the introduction of various substituents onto the aromatic ring of the chromene, enabling the synthesis of a diverse range of analogues. mdpi.comresearchgate.net

While direct transition-metal-catalyzed synthesis of the target sulfonyl chloride is not extensively documented, related transformations highlight the potential of this approach. The formation of carbon-sulfur bonds, a key step towards sulfonyl chlorides, has been significantly advanced through metal catalysis. nih.govresearchgate.net For instance, palladium-catalyzed arylation of thiols is a well-established method for creating aryl sulfides, which can be subsequently oxidized to sulfonyl chlorides. nih.gov

Furthermore, novel catalytic systems are being developed for sulfonylation reactions. A recently reported method involves the transition-metal-catalyzed regiodivergent sulfonylation of aziridines using sulfur dioxide (SO₂) insertion to produce β-amino sulfones. rsc.org This demonstrates the ongoing innovation in using transition metals to construct sulfonyl-containing functional groups under mild conditions. rsc.org

Table 2: Relevant Transition Metal-Catalyzed Reactions

Reaction Type Catalyst System (Example) Application
Suzuki Coupling Pd(PPh₃)₄ / Base Arylation/alkenylation of halogenated chromone (B188151) precursors. researchgate.net
Heck Reaction Pd(OAc)₂ / Ligand / Base Vinylation of the chromone aromatic ring. researchgate.net
Sonogashira Coupling Pd-Cu / Base Alkynylation of the chromone scaffold. researchgate.net
C-S Bond Formation Palladium / Ligand Arylation of thiols to form aryl sulfides, precursors to sulfonyls. nih.govresearchgate.net

Organocatalytic Methodologies for Chromene Ring Construction

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy, often providing excellent stereocontrol and avoiding the use of toxic or expensive metals. For the construction of the chromene ring, organocatalytic methods frequently rely on cascade or tandem reactions initiated by a Michael addition. nih.govresearchgate.net

A highly effective organocatalytic [4+2] annulation has been developed for the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes. mdpi.com This reaction proceeds via a tandem Knoevenagel condensation followed by an oxa-Michael addition. In this process, a salicylaldehyde derivative reacts with a 1,3-bis(arylsulfonyl)propene in the presence of a catalytic amount of a simple organic base like piperidine (B6355638) and an acid co-catalyst such as p-toluenesulfonic acid (p-TsOH). mdpi.com This methodology provides a direct route to 2H-chromenes with a sulfonyl group at the C3 position, which is structurally analogous to the target compound. The reaction conditions are generally mild, and the protocol is applicable to a broad range of substituted salicylaldehydes. mdpi.com

Table 3: Organocatalytic Synthesis of 3-Sulfonyl-2H-chromene Analogues

This table is based on data for the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes, which are structural analogues.

Salicylaldehyde Derivative 1,3-Bis(arylsulfonyl)propene Catalyst System Yield
Salicylaldehyde 1,3-bis(p-Tolylsulfonyl)propene Piperidine / p-TsOH 94%
5-Bromosalicylaldehyde 1,3-bis(p-Tolylsulfonyl)propene Piperidine / p-TsOH 96%
5-Nitrosalicylaldehyde 1,3-bis(p-Tolylsulfonyl)propene Piperidine / p-TsOH 98%
3-Methoxysalicylaldehyde 1,3-bis(p-Tolylsulfonyl)propene Piperidine / p-TsOH 90%

Data sourced from a study on the organocatalytic [4+2] annulation reaction. mdpi.com

Purification and Isolation Techniques in Chromene Sulfonyl Chloride Synthesis

The purification of sulfonyl chlorides is critical due to their reactivity and the potential for impurities to interfere with subsequent reactions. Standard laboratory procedures often involve flash column chromatography and recrystallization. rsc.org For chromene sulfonyl derivatives, purification by column chromatography on silica (B1680970) gel using solvent systems like petroleum ether/ethyl acetate (B1210297) is a common practice. acs.org Recrystallization is also employed to remove byproducts, especially those derived from silane (B1218182) reagents if they are used in the synthesis. rsc.org

For larger-scale or industrial purification of organosulfonyl chlorides, more specialized techniques are employed. A two-step process has been described that effectively removes common impurities. google.com

Acid Scrubbing : The crude liquid sulfonyl chloride is first washed with a concentrated aqueous solution of hydrochloric acid. This step is designed to extract acidic impurities, particularly the corresponding sulfonic acid, which is a common byproduct of the manufacturing process. google.com

Vacuum Stripping : After separation from the acid solution, the scrubbed product is subjected to vacuum stripping. This step removes volatile impurities such as residual water, chlorine, and mercaptans. The process is often enhanced by sweeping the system with an inert gas like nitrogen to facilitate the removal of the vaporized contaminants at a relatively low temperature (e.g., 40-70 °C), which minimizes thermal degradation of the desired product. google.com

In continuous flow synthesis setups, purification can sometimes be simplified to an aqueous washing procedure to isolate the sulfonyl chloride product in high yield. researchgate.net

Table 4: Comparison of Purification Techniques for Sulfonyl Chlorides

Technique Scale Principle Impurities Removed
Flash Chromatography Laboratory Adsorption/partitioning on a solid phase (e.g., silica gel). acs.orgrsc.org Byproducts, unreacted starting materials.
Recrystallization Laboratory Differential solubility in a solvent at different temperatures. rsc.org Soluble impurities, isomeric byproducts.
Aqueous Acid Scrubbing Industrial Liquid-liquid extraction. google.com Organosulfonic acids.

Chemical Reactivity and Derivatization Pathways of 8 Chloro 6 Fluoro 2h Chromene 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a potent electrophile, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of many derivatization strategies for this compound.

The reaction of 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride with primary or secondary amines is a common method for the synthesis of sulfonamide derivatives. ekb.egcbijournal.com This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. The reactivity of the amine is dependent on its nucleophilicity, with primary amines generally being more reactive than secondary amines. cbijournal.com A wide variety of structurally diverse amines can be employed in this reaction to generate a library of corresponding sulfonamides.

Table 1: Representative Amines for the Synthesis of Sulfonamide Derivatives

Amine Product
Aniline N-phenyl-8-chloro-6-fluoro-2H-chromene-3-sulfonamide
Benzylamine N-benzyl-8-chloro-6-fluoro-2H-chromene-3-sulfonamide
Morpholine 4-((8-chloro-6-fluoro-2H-chromen-3-yl)sulfonyl)morpholine

The sulfonyl chloride moiety can also react with other nucleophiles, such as alcohols, to form sulfonyl esters. This reaction is typically carried out in the presence of a base, similar to sulfonamide formation, to facilitate the nucleophilic attack of the alcohol on the sulfonyl chloride group. youtube.comyoutube.com The resulting sulfonate esters are themselves useful intermediates in organic synthesis. libretexts.org

Furthermore, sulfones can be synthesized from sulfonyl chlorides through various methods. One common approach involves the reaction of the sulfonyl chloride with a Grignard reagent or an organolithium reagent. organic-chemistry.org This reaction results in the formation of a carbon-sulfur bond, yielding the corresponding sulfone.

Table 2: Representative Reagents for the Synthesis of Sulfonyl Esters and Sulfones

Reagent Product Type Product Name
Methanol Sulfonyl Ester Methyl 8-chloro-6-fluoro-2H-chromene-3-sulfonate
Ethanol Sulfonyl Ester Ethyl 8-chloro-6-fluoro-2H-chromene-3-sulfonate
Phenylmagnesium bromide Sulfone 3-(phenylsulfonyl)-8-chloro-6-fluoro-2H-chromene

Reactivity of the Chromene Core

The chromene core of the molecule also presents opportunities for further functionalization, although it is generally less reactive than the sulfonyl chloride group. The reactivity of the chromene core can be divided into reactions occurring on the benzo ring and those involving the unsaturation in the 2H-pyran ring.

The benzo portion of the chromene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The regioselectivity of these reactions is directed by the existing substituents on the ring: the chloro, fluoro, and the oxygen atom of the pyran ring, as well as the sulfonyl-containing group at the 3-position. The halogens (chloro and fluoro) are ortho-, para-directing deactivators, while the ether oxygen is an ortho-, para-directing activator. The sulfonyl group is a meta-directing deactivator. The interplay of these directing effects will determine the position of substitution on the aromatic ring. For instance, in halogenation or nitration, the incoming electrophile would be expected to substitute at the positions influenced by the strongest activating groups and least hindered positions. youtube.com

The double bond within the 2H-pyran ring introduces the potential for addition reactions typical of alkenes. clockss.org For example, it could undergo hydrogenation in the presence of a suitable catalyst to yield the corresponding saturated chroman derivative. Halogenation of the double bond is also a possibility, which would lead to the formation of a dihalo-chroman derivative. The susceptibility of this double bond to such reactions provides another avenue for modifying the core structure of the molecule.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule. For 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required to map out the carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. The expected spectrum would show distinct signals for the protons on the chromene ring and the methylene (B1212753) (-CH₂-) group. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be characteristic of their positions relative to the electron-withdrawing chloro, fluoro, and sulfonyl chloride groups.

¹³C NMR: This analysis would reveal the number of non-equivalent carbon atoms in the molecule and their electronic environments. The carbon atoms bonded to electronegative atoms (O, Cl, F, S) would appear at characteristically different chemical shifts.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a critical tool. It would show a signal corresponding to the fluorine atom on the aromatic ring, and its chemical shift would be indicative of its electronic environment. Coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) would further help in assigning the structure.

Table 1: Predicted NMR Data for this compound

Analysis Predicted Chemical Shifts (δ, ppm) Description
¹H NMR Aromatic region (approx. 7.0-8.0 ppm), Methylene protons (approx. 5.0 ppm), Vinylic proton (approx. 7.5-8.5 ppm) Specific shifts and coupling patterns would confirm substituent positions.
¹³C NMR Aromatic carbons, Methylene carbon, Vinylic carbons, Carbons bonded to heteroatoms A distinct signal for each unique carbon atom is expected.

| ¹⁹F NMR | Characteristic shift for an aryl fluoride (B91410) | The chemical shift would confirm the fluorine's position on the benzene (B151609) ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride (S=O and S-Cl), C-O-C (ether), C=C (aromatic and vinylic), C-F, and C-Cl bonds.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
S=O stretch (sulfonyl chloride) 1370-1400 (asymmetric) and 1170-1200 (symmetric)
C-O-C stretch (ether) 1050-1250
C=C stretch (aromatic) 1450-1600
C-F stretch 1000-1400
C-Cl stretch 600-800

| S-Cl stretch | 500-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which would be consistent with its molecular formula (C₉H₅Cl₂FO₃S). The isotopic pattern observed in the mass spectrum would be characteristic of a compound containing two chlorine atoms.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages of C, H, Cl, F, and S for this compound would be compared with the theoretical values calculated from its molecular formula to confirm its empirical formula.

Table 3: Theoretical Elemental Composition of C₉H₅Cl₂FO₃S

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C) 12.01 9 108.09 38.19%
Hydrogen (H) 1.01 5 5.05 1.79%
Chlorine (Cl) 35.45 2 70.90 25.05%
Fluorine (F) 19.00 1 19.00 6.71%
Oxygen (O) 16.00 3 48.00 16.96%
Sulfur (S) 32.07 1 32.07 11.33%

| Total | | | 283.11 | 100.00% |

Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a chemical compound.

Thin-Layer Chromatography (TLC): TLC would be used as a rapid and simple method to monitor the progress of the synthesis and to get a preliminary indication of the purity of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique that provides a quantitative measure of purity. A pure sample of this compound would ideally show a single peak in the HPLC chromatogram.

Computational and Theoretical Investigations of 8 Chloro 6 Fluoro 2h Chromene 3 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). semanticscholar.orgdergipark.org.trresearchgate.net

For 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride, these calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The results of such calculations provide a clear picture of the molecule's shape and steric profile. Theoretical vibrational analysis can also be performed, yielding predicted infrared and Raman spectra, which can be compared with experimental data to confirm the structure. dergipark.org.trresearchgate.net

Furthermore, these methods elucidate the electronic properties by calculating the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting intermolecular interactions. researchgate.net

Table 1: Illustrative Geometrical Parameters from DFT Calculations Note: The following data is an illustrative example of what quantum chemical calculations would yield and is not based on published results for this specific compound.

ParameterPredicted Value (DFT/B3LYP)
C-S Bond Length1.78 Å
S=O Bond Lengths1.45 Å
S-Cl Bond Length2.07 Å
C-Cl Bond Angle (on Benzene (B151609) Ring)119.5°
C-F Bond Angle118.9°

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. It allows for the characterization of transient species like intermediates and transition states, which are often difficult or impossible to observe experimentally. scispace.com

The transition state is the highest energy point on the minimum energy path between a reactant and a product. Its structure and energy determine the activation energy and, consequently, the rate of the reaction. scispace.com Computational methods are used to locate and characterize the geometry of transition states. Vibrational frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scispace.com Analyzing the geometry of the transition state provides deep insight into the bonding changes that occur during the critical step of a reaction.

In silico Approaches for Predicting Reactivity

In silico (computer-based) methods are widely used to predict the reactivity of chemical compounds without the need for laboratory experiments. nih.gov These predictions are often based on the electronic properties derived from quantum chemical calculations.

For this compound, the presence of multiple reactive sites—the sulfonyl chloride group, the electron-rich chromene ring, and halogen substituents—makes reactivity prediction complex. The analysis of HOMO and LUMO distributions can indicate the likely sites for nucleophilic and electrophilic attack, respectively. The MEP map visually confirms these predictions, highlighting the highly electrophilic nature of the sulfur atom in the sulfonyl chloride moiety, making it a prime target for nucleophiles. The chlorine and fluorine atoms also influence the reactivity of the aromatic ring through their electronic effects. nih.gov

Table 2: Illustrative Reactivity Descriptors Note: This table provides an example of typical data generated from in silico predictions and is for illustrative purposes only.

DescriptorPredicted ValueInterpretation
HOMO Energy-7.2 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVRelates to chemical stability
Dipole Moment3.5 DMeasures overall polarity

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (Applicable to Derivatives, if relevant)

When a class of compounds, such as derivatives of 2H-chromene, exhibits biological activity, QSAR and molecular docking are powerful computational techniques used in drug discovery to understand and optimize this activity. qub.ac.uknih.govmdpi.com

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qub.ac.ukresearchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of derivatives with known activities, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. qub.ac.uknih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net This technique is crucial for understanding the interactions that drive binding and for predicting the binding affinity. For derivatives of this compound that may act as enzyme inhibitors, docking studies can reveal key interactions (like hydrogen bonds or hydrophobic contacts) with amino acid residues in the active site of the target protein. mdpi.comresearchgate.net

Computational drug design strategies are broadly categorized as either ligand-based or structure-based. researchgate.netnih.gov

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. nih.govmdpi.com It relies on the knowledge of molecules that are known to bind to the target. Techniques like pharmacophore modeling and 3D-QSAR are used to build a model based on the common structural features of these active ligands. nih.govmdpi.com This model then serves as a template to design new molecules with similar properties.

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), structure-based design becomes possible. e-bookshelf.dewiley.com Molecular docking is a primary tool in this approach. e-bookshelf.de By visualizing the binding pocket of the target, medicinal chemists can rationally design ligands that fit snugly and form favorable interactions, leading to higher affinity and selectivity. wiley.com

Molecular Interactions and Binding Affinity Predictions

Computational methods, particularly molecular docking, are powerful tools for predicting how a ligand, such as this compound, might interact with a biological target at the molecular level. These studies can elucidate the specific types of interactions that stabilize the ligand-target complex and provide an estimation of the binding affinity, often expressed as a docking score or binding energy.

General Principles of Molecular Interactions for Chromene Derivatives:

The 2H-chromene core, a key feature of the subject compound, is a privileged scaffold in medicinal chemistry, known to participate in various non-covalent interactions. The oxygen atom within the chromene ring can act as a hydrogen bond acceptor. The aromatic portion of the chromene structure can engage in π-π stacking, π-cation, and π-sigma interactions with the amino acid residues of a protein's active site ekb.eg.

The substituents on the chromene ring play a crucial role in modulating these interactions. The chloro and fluoro groups on the 8- and 6-positions, respectively, are electron-withdrawing and can influence the electronic properties of the aromatic ring, potentially enhancing halogen bonding and altering the nature of π-interactions.

The Role of the Sulfonyl Chloride Group:

Predicted Binding Affinity and Molecular Docking Studies of Analogous Compounds:

Molecular docking studies on various chromene derivatives have demonstrated their potential to bind to a range of biological targets with good affinity. For instance, studies on novel chromene derivatives as inhibitors of the Rab23 protein, implicated in cancer, have shown promising binding energies ekb.eg. Similarly, computational investigations of chromene and pyran derivatives as potential treatments for Parkinson's disease have identified compounds with significant binding affinities nih.gov.

In the context of anticancer research, sulfonyl-substituted chromene derivatives have been docked into the active site of the aromatase enzyme, a key target in breast cancer therapy. These studies revealed that the compounds fit well within the active site, and their predicted binding affinities were comparable to that of the known drug Exemestane thieme-connect.com.

Interactive Data Table: Docking Scores of Sulfonyl-Substituted Chromene Derivatives against Aromatase thieme-connect.com

CompoundDocking Score (kcal/mol)
AN1 ((Z)-N-(3-cyano-2H-chromen-2-ylidene)benzenesulfonamide)-9.1
AN2-9.0
AN3-8.8
AN7-8.0
AN8-8.6
AN13 ((Z)-N-(6-bromo-3-cyano-2H-chromen-2-ylidene)methanesulfonamide)-7.8
Exemestane (Reference)-9.3

Interactive Data Table: Binding Affinities of Chromene Derivatives against Rab23 ekb.eg

CompoundBinding Affinity (kcal/mol)
5b (11-amino-12-(2,6-dichlorophenyl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-b]quinolin-3-ol)-7.5
5c (11-amino-12-(2,3-dimethoxyphenyl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-b]quinolin-3-ol)-7.9
Other derivatives-6.2 to -7.5

Predicted Molecular Interactions:

Based on the available data for analogous compounds, it is plausible to predict that this compound (likely in its sulfonamide form for interaction studies) would engage in a combination of the following interactions within a protein binding site:

Hydrogen Bonding: The sulfonyl group's oxygen atoms and the nitrogen of a corresponding sulfonamide would be key sites for hydrogen bonding with polar amino acid residues.

Hydrophobic Interactions: The chromene ring system would likely participate in hydrophobic interactions with nonpolar residues.

π-Interactions: The aromatic portion of the chromene core could form π-π stacking or T-shaped π-interactions with aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine and fluorine atoms could participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms.

Exploration of Biological Activities and Structure Activity Relationships Sar of 8 Chloro 6 Fluoro 2h Chromene 3 Sulfonyl Chloride Derivatives

In Vitro Enzyme Inhibition Studies (e.g., α-Amylase, α-Glucosidase, PPAR-γ, Aromatase)

Derivatives of chromene sulfonamides have been extensively studied as potent inhibitors of various metabolic and disease-related enzymes.

α-Amylase and α-Glucosidase Inhibition: A series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives have demonstrated significant potential as antidiabetic agents by inhibiting α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. rsc.orgrsc.orgrsc.orgnih.gov In one study, synthesized 6-sulfonamide chromene derivatives exhibited inhibitory percentages against α-amylase ranging from 93.4% to 96.6% at a concentration of 100 μg/mL. rsc.orgnih.gov Notably, the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative emerged as a highly active α-amylase inhibitor with an IC₅₀ value of 1.08 ± 0.02 µM. nih.gov The same series of compounds also showed potent activity against α-glucosidase. The 3-cyano-2-imino-2H-chromene-6-sulfonamide derivative, for instance, displayed an IC₅₀ value of 0.548 ± 0.02 μg/mL, which was superior to the standard drug Acarbose (IC₅₀ = 0.604 ± 0.02 μg/mL). rsc.org Computational analyses of chromenone derivatives suggest that polarizability and the presence of hydrogen bond acceptor/donor groups are crucial for α-glucosidase inhibitory activity. nih.gov

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activity: The most promising antidiabetic chromene-6-sulfonamide derivatives were further evaluated for their PPAR-γ transactivation capabilities, a key mechanism for improving insulin sensitivity. rsc.org These compounds showed potent PPAR-γ activity, with IC₅₀ values of 3.152 ± 0.03 and 3.706 ± 0.32 μg/mL, respectively, outperforming the standard drug Pioglitazone (IC₅₀ = 4.884 ± 0.29 μg/mL). rsc.org This indicates that these derivatives can effectively modulate glucose metabolism and insulin sensitivity.

Aromatase Inhibition: Chromene sulfonamide hybrids have been identified as effective aromatase inhibitors, a critical target in the treatment of estrogen receptor-positive (ER+) breast cancer. nih.govmdpi.com A study involving twenty novel chromene derivatives bearing different sulfonamide moieties revealed significant inhibitory effects on aromatase activity, with one compound showing an IC₅₀ of 4.66 μM. nih.gov Molecular docking studies confirmed that the sulfonamide linker and the chromene core can interact with key residues in the aromatase active site. mdpi.com The development of such non-steroidal inhibitors is a promising strategy for endocrine therapies. nih.gov

Table 1: Enzyme Inhibition by Chromene Sulfonamide Derivatives

Compound Class/Derivative Target Enzyme IC₅₀ Value Reference Drug (IC₅₀) Citation(s)
2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide α-Amylase 1.08 ± 0.02 µM Acarbose (0.43 ± 0.01 µM) nih.gov
3-cyano-2-imino-2H-chromene-6-sulfonamide α-Glucosidase 0.548 ± 0.02 µg/mL Acarbose (0.604 ± 0.02 µg/mL) rsc.org
3-cyano-2-imino-2H-chromene-6-sulfonamide PPAR-γ 3.152 ± 0.03 µg/mL Pioglitazone (4.884 ± 0.29 µg/mL) rsc.org
Chromene sulfonamide hybrid (Cmpd 18) Aromatase 4.66 µM - nih.gov
Chromene sulfonamide hybrid (Cmpd 16) Aromatase >10 µM - nih.gov

Cellular Bioactivity Assays (e.g., Cytotoxicity in Cancer Cell Lines, NF-κB Activation)

Cytotoxicity in Cancer Cell Lines: The anticancer potential of chromene derivatives, including halogenated and sulfonamide-containing structures, has been demonstrated against a variety of human cancer cell lines. researchgate.netekb.eg Novel chromene derivatives carrying sulfonamide moieties showed good to moderate cytotoxic activity against the T47D breast cancer cell line, with one compound (IC₅₀ = 8.8 μM) exhibiting higher potency than the reference drug doxorubicin (IC₅₀ = 9.8 μM). nih.gov Studies on other halogenated dihydropyrano[3,2-b]chromene derivatives have reported high to moderate cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cells, identifying them as potential candidates for further development. nih.gov Similarly, various sulfonamide derivatives have shown significant cytotoxic effects against HeLa (cervical cancer) and MDA-MB-468 (breast cancer) cell lines, with IC₅₀ values for MDA-MB-468 being less than 30 μM. nih.gov

Table 2: Cytotoxicity of Chromene and Sulfonamide Derivatives

Compound Class/Derivative Cancer Cell Line IC₅₀ Value Citation(s)
Chromene sulfonamide hybrid (Cmpd 16) T47D (Breast) 8.8 µM nih.gov
Sulfonamide derivative MDA-MB-468 (Breast) < 30 µM nih.gov
Sulfonamide derivative MCF-7 (Breast) < 128 µM nih.gov
Sulfonamide derivative HeLa (Cervical) < 360 µM nih.gov
Halogenated dihydropyrano[3,2-b]chromene A549 (Lung) High to moderate activity nih.gov
Halogenated dihydropyrano[3,2-b]chromene MCF-7 (Breast) High to moderate activity nih.gov

NF-κB Activation Assays: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in inflammation, immunity, and cell survival. raybiotech.com The evaluation of a compound's effect on the NF-κB signaling pathway is a key cellular bioactivity assay. nih.gov This is typically performed using a non-radioactive, ELISA-based method that detects specific NF-κB (p65) DNA binding activity in nuclear extracts. caymanchem.com In this assay, cells are stimulated with an agent like tumor necrosis factor-alpha (TNF-α) to induce the translocation of the active NF-κB p65/p50 heterodimer from the cytoplasm to the nucleus. raybiotech.comnih.gov The nuclear extract is then added to a microplate pre-coated with a dsDNA sequence containing the NF-κB response element. The amount of bound NF-κB is quantified using a specific primary antibody against the p65 subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. caymanchem.com By measuring the absorbance, researchers can determine if a test compound inhibits or enhances NF-κB activation, providing insight into its potential anti-inflammatory or immunomodulatory properties. nih.gov

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal, Anti-biofilm)

The chromene scaffold is a well-established pharmacophore in the development of antimicrobial agents. The introduction of halogen atoms and a sulfonamide moiety can further enhance this activity.

Antibacterial and Antifungal Activity: Chromene derivatives have been shown to possess a broad spectrum of antimicrobial activities. researchgate.net Studies on fluorinated chalcones, which share structural similarities, indicate that such compounds have remarkable antibacterial and antifungal properties. nih.gov Specifically, sulfonamide-derived chromones have been noted for their activity against various Candida strains. researchgate.net A study on novel chromenol derivatives reported potent antifungal activity against a panel of eight fungi, including Trichoderma viride and Aspergillus fumigatus. nih.gov Many of the tested chromenol compounds were more active than the reference drugs ketoconazole and bifonazole, with minimum inhibitory concentration (MIC) values for the most active compound ranging from 22.1 to 184.2 µM. nih.gov The mechanism of action for these compounds is predicted to be the inhibition of lanosterol 14-alpha-demethylase, a key enzyme in fungal cell membrane synthesis. nih.gov

Table 3: Antifungal Activity of Chromenol Derivatives

Compound Class/Derivative Fungal Strain MIC Range (µM) Reference Drugs Citation(s)
Chromenol-triazole derivative (3k) Panel of 8 fungi 22.1–184.2 Ketoconazole, Bifonazole nih.gov
Chromenol-triazole derivative (3n) Panel of 8 fungi 71.3–199.8 Ketoconazole, Bifonazole nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of derivatives from 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride is profoundly influenced by the specific substitutions on the chromene ring and the nature of the group attached to the sulfonyl moiety.

The sulfonyl group, typically as a sulfonamide, is a key pharmacophore that plays a crucial role in the observed biological activities. openaccesspub.org In carbonic anhydrase and aromatase inhibitors, the sulfonamide moiety directly interacts with the enzyme's active site. nih.govnih.gov For antidiabetic chromenes, the sulfonamide at the 6-position was essential for the potent inhibition of α-amylase and α-glucosidase. rsc.orgrsc.org The sulfonyl chloride itself is a versatile chemical handle that allows for the synthesis of a wide range of sulfonamide derivatives through reaction with various amines. mdpi.com This derivatization is fundamental to tuning the compound's properties. For instance, replacing a sulfonate group with a sulfonamide group in resveratrol derivatives was found to alter the properties driving biological response, with electronic and lipophilic properties being more critical for sulfonates and sulfonamides, respectively. nih.gov

The derivatization of the 3-sulfonyl chloride group is a powerful strategy to modulate the potency and selectivity of the final compounds. By reacting the sulfonyl chloride with different primary or secondary amines, researchers can introduce a variety of substituents with different sizes, shapes, and electronic properties. SAR studies on sulfonamides derived from carvacrol showed that while all derivatives were potent acetylcholinesterase inhibitors, replacing cyclic substituents at the sulfonamide group with a simple amine slightly decreased the activity. nih.gov In the context of antidiabetic chromenes, modifying the carboxamide group attached to the chromene-sulfonamide core led to varied inhibitory activity against α-amylase. nih.gov Similarly, for aromatase inhibitors, the nature of the sulfonamide moiety significantly impacted anticancer potency against breast cancer cells. nih.gov This highlights that systematic derivatization of the sulfonyl chloride group is a critical step in optimizing the biological profile of these chromene derivatives for a specific therapeutic target. researchgate.net

Applications As a Synthetic Building Block and Intermediate in Organic Chemistry

Precursor for Complex Heterocyclic Systems

The inherent reactivity of the sulfonyl chloride functional group in 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride renders it an excellent precursor for the construction of more intricate heterocyclic systems. Sulfonyl chlorides are well-established electrophiles that readily react with a wide range of nucleophiles. This reactivity allows for the facile introduction of the chromene moiety into larger molecular frameworks.

The primary pathway for elaborating this building block involves the reaction of the sulfonyl chloride with amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters. These reactions are typically robust and proceed under mild conditions, offering a high degree of functional group tolerance.

For instance, reaction with primary or secondary amines leads to the formation of N-substituted sulfonamides. This transformation is fundamental in medicinal chemistry for creating compounds with a diverse range of biological activities. The resulting sulfonamides can possess hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition and binding to biological targets.

Furthermore, the chromene ring itself can undergo various transformations, although the sulfonyl chloride group is generally the more reactive site for initial derivatization. The presence of the chloro and fluoro substituents on the aromatic portion of the chromene ring can influence the electronic properties of the system and provide additional sites for modification through cross-coupling reactions, should the synthetic strategy require it.

The synthesis of various heterocyclic systems can be envisioned starting from this versatile precursor. For example, intramolecular cyclization reactions of appropriately functionalized sulfonamide derivatives could lead to the formation of novel fused heterocyclic systems incorporating the chromene scaffold.

Synthesis of Biologically Active Scaffolds and Chemical Probes

The chromene nucleus is a privileged scaffold in medicinal chemistry, with a vast number of natural products and synthetic compounds containing this motif exhibiting a broad spectrum of biological activities. nih.gov These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others. nih.govorientjchem.org The specific substitution pattern of this compound, featuring halogen atoms at positions 6 and 8, can further enhance or modulate its biological profile. Halogen atoms are known to influence factors such as metabolic stability, lipophilicity, and binding affinity of a molecule to its target. nih.gov

The sulfonyl chloride group acts as a versatile handle to attach the chromene core to various pharmacophores or to create libraries of compounds for high-throughput screening. The resulting sulfonamides are a particularly important class of compounds in drug discovery.

Below is a table illustrating the potential synthesis of biologically relevant scaffolds from this compound:

ReactantResulting ScaffoldPotential Biological Relevance
Primary/Secondary AminesChromene-based SulfonamidesAnticancer, Anti-inflammatory, Antibacterial
Amino AcidsPeptidomimetic ScaffoldsEnzyme Inhibition, Receptor Binding
HydrazinesHydrazinosulfonyl ChromenesAnticonvulsant, Antidepressant

The synthesis of chemical probes is another significant application. By reacting this compound with fluorescent dyes or affinity tags containing a nucleophilic handle, researchers can create tools to study biological processes. These probes can be used to identify and validate new drug targets or to visualize the distribution of specific molecules within cells.

Utility in Material Science and Agrochemical Research

While the primary focus of chromene derivatives has been in the pharmaceutical arena, their unique photophysical and chemical properties also lend them to applications in material science. The chromene scaffold is known to be a component of some dyes and fluorescent materials. quora.com The sulfonyl chloride group of this compound can be used to covalently attach this chromophoric unit to polymers or surfaces, thereby modifying their properties. For example, incorporation into a polymer backbone could enhance thermal stability or introduce specific optical characteristics.

In the field of agrochemical research, chromene derivatives have been investigated for their potential as herbicides, insecticides, and fungicides. nih.gov The biological activity of these compounds can be fine-tuned by altering the substitution pattern on the chromene ring. The this compound provides a convenient starting point for the synthesis of a library of derivatives to be screened for agrochemical activity. The sulfonamide linkage, readily formed from the sulfonyl chloride, is a common feature in many commercially successful agrochemicals.

The potential applications in these fields are summarized in the table below:

FieldPotential ApplicationRationale
Material ScienceFunctional Polymers, Fluorescent ProbesCovalent attachment of the chromene moiety via the sulfonyl chloride group to impart desired optical or physical properties.
AgrochemicalsHerbicides, Insecticides, FungicidesThe chromene scaffold is a known toxophore, and the sulfonyl chloride allows for the synthesis of diverse derivatives for activity screening.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of green and efficient synthetic methodologies for 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride and its precursors. Current trends in organic synthesis emphasize the use of environmentally benign reagents and solvents, atom economy, and energy efficiency. oiccpress.com

Key areas of focus may include:

Catalytic Methods: Exploring novel catalysts, such as natural base catalysts derived from waste materials, to promote the cyclization reactions that form the chromene core. oiccpress.com This approach aligns with the principles of sustainable chemistry by utilizing renewable resources.

Flow Chemistry: Implementing continuous flow reactors for the synthesis could offer advantages in terms of safety, scalability, and product consistency. Flow chemistry can allow for precise control over reaction parameters, potentially leading to higher yields and purity.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of chromene derivatives and the subsequent sulfonylation step. This technique is known for its efficiency in heating and accelerating chemical reactions. rsc.org

Expanding the Scope of Derivatization Reactions

The presence of the highly reactive sulfonyl chloride group is a key feature of this compound, making it an ideal candidate for a wide range of derivatization reactions. nbinno.commagtech.com.cn Future research will undoubtedly focus on exploring these reactions to generate libraries of novel compounds for biological screening.

Potential derivatization strategies include:

Sulfonamide Synthesis: Reacting the sulfonyl chloride with a diverse range of primary and secondary amines to produce a library of sulfonamides is a well-established and fruitful avenue. Chromene-sulfonamide hybrids have shown promising antibacterial and anticancer activities. researchgate.netnih.gov

Sulfonate Ester Formation: Reaction with various alcohols and phenols will yield sulfonate esters, another class of compounds with potential biological applications.

Click Chemistry: Incorporating functionalities that allow for participation in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, could enable the straightforward synthesis of complex molecular architectures.

A summary of potential derivatization reactions is presented in the table below.

Reactant ClassResulting Functional GroupPotential Applications
Primary AminesSulfonamideAntibacterial, Anticancer
Secondary AminesSulfonamideAntibacterial, Anticancer
AlcoholsSulfonate EsterMedicinal Chemistry
PhenolsSulfonate EsterMedicinal Chemistry
Azides (with alkyne modification)TriazoleBioorthogonal Chemistry, Drug Discovery

Advanced Mechanistic Studies of its Reactivity

A deeper understanding of the reaction mechanisms governing the reactivity of this compound will be crucial for optimizing reaction conditions and predicting product outcomes.

Future mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to investigate the transition states and reaction pathways of nucleophilic substitution at the sulfonyl sulfur. nih.govnih.gov This can provide insights into the influence of the chloro and fluoro substituents on the reactivity of the sulfonyl chloride group.

Kinetic Studies: Experimental kinetic studies can determine the reaction rates and activation parameters for reactions with various nucleophiles. nih.gov This data is essential for understanding the factors that control the reactivity and for developing predictive models.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be used to monitor the progress of reactions and identify any transient intermediates, providing a more complete picture of the reaction mechanism.

Further Elucidation of Biological Mechanisms of Action of its Derivatives

Given the broad spectrum of biological activities reported for chromene derivatives, a significant area of future research will be to unravel the specific mechanisms of action of compounds derived from this compound. benthamscience.com

Key research avenues include:

Target Identification: Identifying the specific enzymes, receptors, or other biomolecules that the derivatives interact with. For example, chromene-based sulfonamides have been investigated as carbonic anhydrase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the derivatives and assessing the impact on their biological activity to understand the key structural features required for potency and selectivity. nih.gov

Molecular Docking and Simulation: Using computational methods to model the binding interactions between the synthesized compounds and their biological targets. nih.govresearchgate.net This can provide valuable insights into the binding mode and guide the design of more potent analogues.

Cellular and In Vivo Studies: Investigating the effects of the most promising derivatives in cell-based assays and animal models to validate their therapeutic potential and understand their effects in a biological context. researchgate.net

Design and Synthesis of New Chemical Entities Based on the this compound Scaffold

The unique substitution pattern of this compound provides a distinct starting point for the design and synthesis of new chemical entities (NCEs) with potentially novel pharmacological profiles.

Future design strategies may involve:

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov

Fragment-Based Drug Design: Using the chromene scaffold as a core fragment and building upon it with other small molecular fragments to develop potent and selective inhibitors of specific biological targets.

Diversity-Oriented Synthesis: Employing synthetic strategies that allow for the rapid generation of a wide range of structurally diverse molecules from a common starting material. acs.org

The exploration of these future research directions will be instrumental in unlocking the full potential of this compound as a valuable building block in the development of new therapeutics and functional molecules.

Q & A

Q. How can researchers optimize the synthesis of 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride to improve yield and purity?

Methodological Answer: The synthesis typically involves chlorosulfonation of a fluorinated chromene precursor. Key parameters include:

  • Temperature control : Maintain −10°C to 0°C during sulfonation to minimize side reactions (e.g., over-sulfonation or decomposition) .
  • Catalyst selection : Use Lewis acids like AlCl₃ to enhance electrophilic substitution at the 3-position .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the sulfonyl chloride. Purity can be confirmed via HPLC (>97%) and ¹H/¹³C NMR (e.g., δ 7.8 ppm for sulfonyl chloride protons) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and functional groups?

Methodological Answer:

  • FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹) and chromene C-O-C (1250 cm⁻¹) .
  • NMR : Use DMSO-d₆ for solubility. Key signals include:
    • ¹H NMR : Doublet for fluorine-coupled aromatic protons (δ 7.2–7.6 ppm) .
    • ¹⁹F NMR : Single peak near −110 ppm for the fluorine substituent .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Methodological Answer:

  • Substrate screening : React with amines (e.g., benzylamine) or alcohols (e.g., methanol) under controlled pH (neutral to mildly basic). Monitor reaction progress via TLC or LC-MS .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates at varying temperatures. Activation energy (Eₐ) calculations can reveal substituent effects (e.g., electron-withdrawing fluorine) .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and regioselectivity .

Q. How can contradictory data on the compound’s stability under aqueous conditions be resolved?

Methodological Answer:

  • Controlled hydrolysis studies : Expose the compound to H₂O/D₂O (pH 4–9) and monitor degradation via NMR or HPLC . For example, acidic conditions may hydrolyze sulfonyl chloride to sulfonic acid faster than neutral/basic conditions .
  • Isotope labeling : Use ³⁵S-labeled sulfonyl chloride to track hydrolysis products via autoradiography .
  • Environmental simulation : Replicate humidity/temperature conditions (e.g., 25°C/60% RH) to assess shelf-life stability .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or coordination polymers?

Methodological Answer:

  • Ligand design : Utilize the sulfonyl chloride as a precursor for sulfonate ligands. React with AgNO₃ or Zn(OAc)₂ to form coordination complexes .
  • Crystallographic analysis : Refine MOF structures using SHELXL to resolve bond angles/distances between metal centers and sulfonate groups .
  • Porosity testing : Perform BET analysis to measure surface area and pore size after MOF synthesis .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (e.g., 46–50°C vs. 55–58°C): How should researchers validate accuracy?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting transitions at a controlled heating rate (e.g., 5°C/min) to ensure purity .
  • Recrystallization : Purify the compound via slow evaporation (CH₂Cl₂/hexane) and compare DSC results across multiple batches .
  • Impurity profiling : Use GC-MS to identify contaminants (e.g., residual solvents) that may depress melting points .

Safety and Handling Protocols

Q. What precautions are necessary when handling this moisture-sensitive compound?

Methodological Answer:

  • Storage : Keep under inert gas (Ar/N₂) in sealed amber vials at −20°C .
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and a fume hood to avoid exposure to corrosive vapors .
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Applications in Drug Discovery

Q. How can this compound be used to develop enzyme inhibitors targeting sulfotransferases?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize sulfonamide derivatives and test inhibition against human sulfotransferase 1A1 using fluorescence-based assays .
  • Crystallographic docking : Resolve inhibitor-enzyme complexes (PDB) to optimize binding interactions .
  • In vivo testing : Radiolabel with ¹⁸F (via prosthetic groups like [¹⁸F]fluoropropanesulfonyl chloride) for PET imaging of enzyme activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride
Reactant of Route 2
8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.